Octopine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Octopine is a naturally occurring compound first isolated from the octopus species Octopus octopodia in 1927. It is classified as an opine, a group of nitrogenous compounds that are typically formed by the condensation of an amino acid with a keto acid. Specifically, octopine is synthesized through the reductive condensation of pyruvic acid and L-arginine, facilitated by the enzyme octopine dehydrogenase. This compound plays a crucial role in anaerobic metabolism, serving as an energy source in various invertebrates, including mollusks and certain plants infected by Agrobacterium tumefaciens .

The primary reaction involving octopine is catalyzed by octopine dehydrogenase, which operates under anaerobic conditions to convert L-arginine and pyruvate into D-octopine, NAD+, and water:

This reaction is reversible, allowing for the regeneration of its substrates under different metabolic conditions . The enzyme's mechanism involves binding NADH and L-arginine sequentially, facilitating the formation of a Schiff base that ultimately leads to octopine production .

Octopine functions similarly to lactic acid in vertebrates, acting as a temporary energy reservoir during anaerobic respiration. In aquatic invertebrates like scallops and mussels, it helps maintain ATP production when oxygen levels are low. Additionally, octopine is implicated in plant responses to bacterial infections, where it may contribute to stress responses and metabolic adjustments .

The synthesis of octopine can be achieved through enzymatic or chemical methods:

- Enzymatic Synthesis: The primary method involves using octopine dehydrogenase to catalyze the reaction between L-arginine and pyruvate in the presence of NADH. This method is highly specific and efficient for producing D-octopine.

- Chemical Synthesis: Although less common, chemical synthesis can be performed through reductive amination techniques involving pyruvic acid and L-arginine under controlled conditions.

Both methods yield D-octopine, with enzymatic synthesis being favored for its specificity and mild reaction conditions .

Octopine has several notable applications:

- Biochemical Research: It serves as a model compound for studying anaerobic metabolism and enzyme kinetics.

- Agricultural Biotechnology: In plants, octopine's role in response to Agrobacterium tumefaciens infection is utilized for developing genetically modified crops that can better withstand stress.

- Pharmaceuticals: Research into opines like octopine may lead to the development of novel therapeutic agents targeting metabolic pathways .

Studies have shown that octopine interacts with various proteins involved in metabolic pathways. For instance, it binds to specific regulators like OccR in Agrobacterium, which activates genes responsible for opine catabolism. Understanding these interactions enhances knowledge about metabolic regulation in both plants and animals .

Octopine belongs to a broader class of compounds known as opines. Here are some similar compounds along with their unique characteristics:

| Compound | Structure/Formation | Unique Features |

|---|---|---|

| Nopaline | Formed from L-arginine and α-ketoglutarate | Specific to certain plant tumors; less versatile than octopine |

| Alanopine | Derived from L-alanine and pyruvate | Found primarily in mollusks; less common than octopine |

| Strombine | Formed from L-serine and pyruvate | Less studied; primarily associated with certain marine organisms |

| Homooctopine | Analog of octopine | Used in studies of ligand binding specificity |

Octopine is unique due to its versatility in substrate utilization compared to other opines. It can condense with various amino acids beyond L-arginine, allowing for diverse metabolic roles across different species .

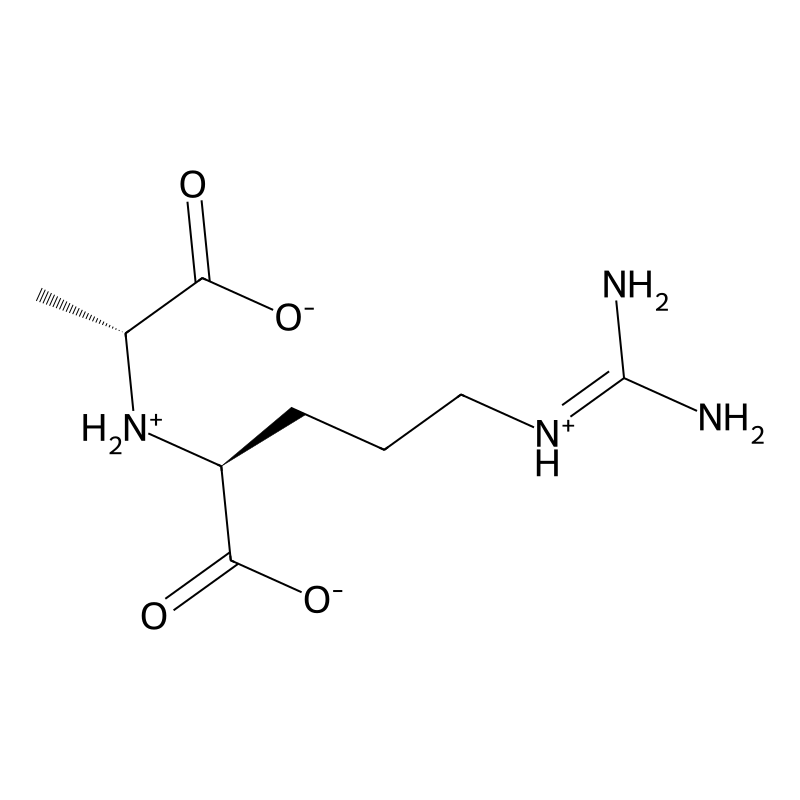

Octopine possesses the molecular formula C₉H₁₈N₄O₄ with a molecular weight of 246.26 grams per mole [1] [4] [5]. The compound is formally designated as (2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid according to International Union of Pure and Applied Chemistry nomenclature [1]. The exact mass and monoisotopic mass both measure 246.13280507 daltons, confirming the precise molecular composition [1].

The Chemical Abstracts Service registry number for octopine is 34522-32-2, with several deprecated registry numbers including 23449-95-8, 33034-23-0, and 499-45-6 [1] [4]. The compound exhibits the simplified molecular input line entry system notation of CC@HNC@@HC(=O)O, which precisely defines its stereochemical configuration [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈N₄O₄ | [1] [4] |

| Molecular Weight | 246.26 g/mol | [1] [4] |

| Chemical Abstracts Service Number | 34522-32-2 | [1] [4] |

| Exact Mass | 246.13280507 Da | [1] |

| Heavy Atom Count | 17 | [1] |

Stereochemical Configuration

Octopine contains two defined atom stereocenters, specifically at the (1R) and (2S) positions [1]. The compound exists as the (1R)-1-carboxyethyl derivative of L-arginine, establishing its absolute stereochemical configuration [1]. The International Chemical Identifier key IMXSCCDUAFEIOE-RITPCOANSA-N uniquely identifies this specific stereoisomeric form [1] [4].

The stereochemical arrangement results from the reductive condensation of L-arginine and pyruvate through octopine dehydrogenase activity [2]. The enzyme exhibits high substrate selectivity and stereoselectivity, utilizing a molecular ruler mechanism to ensure proper chiral center formation [27]. The optical activity of octopine measures +20.917 degrees in water, confirming its chiral nature [28].

The compound functions as a conjugate acid of D-octopine(1-) and exists as a tautomer of D-octopine dizwitterion under physiological conditions [1]. This stereochemical configuration distinguishes octopine from other opine family members and contributes to its specific biochemical properties [18].

Physical Constants

Melting and Boiling Points

Octopine exhibits a melting point range of 283-284 degrees Celsius under standard atmospheric conditions [4] [28]. The compound demonstrates thermal stability at elevated temperatures, with decomposition occurring before reaching its theoretical boiling point [31]. The estimated boiling point, calculated using computational methods, approximates 389.26 degrees Celsius, though this represents a rough estimation rather than experimentally determined data [28].

The thermal properties reflect the compound's crystalline structure and intermolecular hydrogen bonding patterns [4]. The relatively high melting point indicates strong intermolecular forces resulting from the multiple carboxyl and amino functional groups present in the molecule [28].

Solubility Profile

Octopine demonstrates limited solubility in water, requiring heating and sonication to achieve dissolution [28]. The compound exhibits slight solubility in methanol under standard conditions [28]. Patent literature describes specific conditions for octopine dissolution, including heating at temperatures between 40-200 degrees Celsius with optimal conditions at 80-110 degrees Celsius [11].

The solubility characteristics result from the compound's zwitterionic nature and multiple polar functional groups [1]. The predicted partition coefficient (XLogP3-AA) of -3.7 indicates high hydrophilicity and poor lipophilicity [1]. The topological polar surface area measures 151 square angstroms, contributing to the compound's limited membrane permeability [1].

| Solubility Parameter | Value | Conditions |

|---|---|---|

| Water Solubility | Slightly soluble | Heated, sonicated |

| Methanol Solubility | Slightly soluble | Standard conditions |

| XLogP3-AA | -3.7 | Computed |

| Polar Surface Area | 151 Ų | Computed |

Spectroscopic Characteristics

Mass spectrometry analysis reveals characteristic fragmentation patterns for octopine [1]. Liquid chromatography-mass spectrometry using electrospray ionization produces a precursor ion at mass-to-charge ratio 247.14 for the protonated molecular ion [M+H]⁺ [1]. Principal fragment ions appear at mass-to-charge ratios 142.09, 60.06, 130.10, and 188.09, providing distinctive identification patterns [1].

Nuclear magnetic resonance spectroscopy has been applied to investigate octopine binding mechanisms with octopine dehydrogenase [13]. Substrate-induced chemical shift changes provide insights into protein-ligand interactions and conformational changes upon binding [13].

Infrared spectroscopy data exists in commercial databases, with attenuated total reflectance infrared spectra available from Sigma-Aldrich sources [1]. Fluorescence spectroscopy studies demonstrate octopine's interaction with reduced nicotinamide adenine dinucleotide analogs, showing enhanced fluorescence upon enzyme binding [12].

Ultraviolet spectroscopy data remains limited in the literature, though the compound's chromophoric properties derive primarily from its carboxyl and guanidinium functional groups [24]. The compound's refractive index is estimated at 1.6300, though experimental confirmation is required [28].

Structural Comparison with Related Opines

Nopaline Family Comparison

Octopine belongs to the octopine family of opines, distinguished from the nopaline family by the ketoacid precursor used in biosynthesis [18]. While octopine forms through reductive condensation with pyruvate, nopaline family compounds utilize α-ketoglutarate as the ketoacid substrate [16] [18].

Nopaline, the prototypical member of its family, derives from the combination of L-arginine and α-ketoglutarate [17]. This structural difference results in nopaline containing an additional carbon atom in its backbone compared to octopine [17]. The nopaline family includes nopalinic acid, leucinopine, glutaminopine, and succinamopine, all sharing the α-ketoglutarate precursor [18].

Enzymatic studies demonstrate that nopaline oxidase accepts both nopaline and octopine as substrates, with a maximum velocity ratio of 5:1 favoring nopaline [16]. Conversely, octopine oxidase exhibits high activity with octopine but barely detectable activity with nopaline [16]. This differential substrate specificity reflects the structural adaptations of the respective catabolic enzymes [16].

| Compound | Amino Acid Precursor | Ketoacid Precursor | Family Classification |

|---|---|---|---|

| Octopine | L-Arginine | Pyruvate | Octopine Family |

| Nopaline | L-Arginine | α-Ketoglutarate | Nopaline Family |

| Leucinopine | L-Leucine | α-Ketoglutarate | Nopaline Family |

| Succinamopine | L-Asparagine | α-Ketoglutarate | Nopaline Family |

Other Structurally Related Compounds

Within the octopine family, several structurally related compounds share the pyruvate precursor but differ in their amino acid components [39]. Lysopine results from the reductive condensation of L-lysine and pyruvate, yielding the molecular formula C₉H₁₈N₂O₄ with a molecular weight of 202.25 grams per mole [39]. Histopine forms through the combination of L-histidine and pyruvate, producing C₉H₁₅N₃O₄ with a molecular weight of 229.23 grams per mole [39].

Octopinic acid represents another octopine family member, derived from L-ornithine and pyruvate condensation [39]. This compound exhibits the molecular formula C₈H₁₆N₂O₄ and molecular weight of 188.22 grams per mole [39]. All octopine family members undergo synthesis through octopine synthase enzyme activity, demonstrating the enzyme's broad substrate specificity within this structural class [39].

Transport studies reveal that lysopine and octopinic acid function as competitive inhibitors of octopine transport, suggesting utilization of the same cellular uptake system [39]. This functional similarity reflects the structural conservation within the octopine family, particularly the shared pyruvate-derived backbone [39].

Recent metagenomic studies have identified novel opine dehydrogenases that exhibit unique substrate specificity patterns [36]. These enzymes preferentially utilize negatively charged polar amino acids, representing unprecedented substrate preferences for opine dehydrogenases [36]. The structural basis for this specificity involves two spatially correlated active site positions that govern substrate recognition [36].

| Octopine Family Member | Molecular Formula | Molecular Weight | Amino Acid Precursor |

|---|---|---|---|

| Octopine | C₉H₁₈N₄O₄ | 246.26 | L-Arginine |

| Lysopine | C₉H₁₈N₂O₄ | 202.25 | L-Lysine |

| Histopine | C₉H₁₅N₃O₄ | 229.23 | L-Histidine |

| Octopinic Acid | C₈H₁₆N₂O₄ | 188.22 | L-Ornithine |

The biosynthesis of octopine occurs through a well-characterized enzymatic pathway catalyzed by octopine dehydrogenase (also known as octopine synthase), a member of the opine dehydrogenase family [1] [2]. This enzyme, classified as EC 1.5.1.11, represents a specialized dehydrogenase that operates on the carbon-nitrogen substrate bond using nicotinamide adenine dinucleotide (NAD) as a cofactor [3].

Octopine dehydrogenase is found in two primary biological contexts: marine invertebrates (particularly mollusks such as scallops, cuttlefish, and octopuses) and crown gall tumors induced by Agrobacterium tumefaciens infection in plants [2] [4]. In marine invertebrates, the enzyme functions as an analog to lactate dehydrogenase, serving to maintain redox balance during anaerobic conditions [5] [6]. In plants, octopine synthesis is directed by transferred bacterial genes that become integrated into the plant nuclear genome [4].

The enzyme structure consists of two functionally distinct domains: Domain I contains a Rossmann fold responsible for NAD+ binding, while Domain II houses the substrate binding sites for amino acids and keto acids [6]. The molecular weight of octopine dehydrogenase is approximately 38 kilodaltons in its monomeric form [6]. The enzyme exhibits high substrate specificity, with the ability to utilize various amino acids and keto acids as substrates, though with markedly different catalytic efficiencies [2] [7].

Octopine dehydrogenase demonstrates particularly high activity with guanidino-containing amino acids, with L-arginine serving as the preferred substrate [2] [8]. The enzyme can also utilize L-lysine, L-ornithine, L-histidine, and L-canavanine as alternative amino acid substrates, though with varying degrees of efficiency [7]. For keto acid substrates, pyruvate is strongly preferred, while α-ketobutyrate, oxaloacetate, and glyoxylate can serve as less efficient alternatives [7].

The enzymatic pathway operates under strict regulatory control, with substrate binding occurring in a mandatory sequential order. This ordered mechanism ensures precise control over octopine formation and prevents unwanted side reactions [2] [9]. The enzyme requires the presence of reduced nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as the electron donor, with NADPH being slightly more efficient [7].

Reductive Condensation Mechanism

The octopine biosynthesis proceeds through a reductive condensation mechanism that involves the formation of a transient Schiff base intermediate [2] [9]. This mechanism represents a sophisticated enzymatic process that couples the condensation of an amino acid with a keto acid to the reduction of the resulting imine bond.

The reductive condensation begins with the formation of a ternary enzyme-substrate complex. Nuclear magnetic resonance studies and isothermal titration calorimetry have revealed that substrate binding occurs in a strictly ordered sequential manner [2] [9]. The first step involves the high-affinity binding of NADH to the Rossmann fold domain of octopine dehydrogenase, with a dissociation constant of 0.014 ± 0.006 millimolar [9]. This binding event triggers a conformational change in the enzyme that creates the binding site for the amino acid substrate.

Following NADH binding, L-arginine associates with the enzyme with a dissociation constant of 5.5 ± 0.05 millimolar [9]. The binding of L-arginine induces a rotational movement of Domain II toward Domain I through a helix-kink-helix motif, resulting in partial closure of the active site cleft [2]. This conformational change is essential for creating the pyruvate binding site and positioning the substrates for the condensation reaction.

The third substrate, pyruvate, binds only to the pre-formed enzyme-NADH-L-arginine complex, with an estimated dissociation constant of approximately 0.8 millimolar [9]. The binding of pyruvate triggers the formation of a quaternary complex that brings the α-amino group of L-arginine into close proximity with the α-keto group of pyruvate [2]. This spatial arrangement facilitates the nucleophilic attack of the amino group on the carbonyl carbon of pyruvate, resulting in the formation of a carbinolamine intermediate.

The carbinolamine intermediate undergoes rapid dehydration to form a Schiff base (aldimine) linkage between the amino acid and keto acid components [2] [9]. This Schiff base represents the key intermediate in the reductive condensation mechanism. The enzyme active site contains a catalytic dyad comprising a histidine-aspartate proton relay system that facilitates the dehydration step [2].

The final step of the reductive condensation involves the stereospecific reduction of the Schiff base by NADH. The hydride ion from NADH is transferred to the imine carbon, resulting in the formation of the N-carboxyalkyl bond characteristic of octopine [2] [8]. This reduction step is highly stereoselective, producing exclusively the D-isomer of octopine [8]. The mechanism employs a "molecular ruler" approach to ensure proper stereochemical control, with the enzyme active site precisely positioning the substrates to achieve the desired stereochemical outcome [8].

The reduction step regenerates NAD+ from NADH, completing the catalytic cycle. The products of the reaction are D-octopine, NAD+, and water [2] [9]. The overall reaction can be summarized as: L-arginine + pyruvate + NADH + H+ → D-octopine + NAD+ + H2O [6].

The enzyme demonstrates remarkable substrate selectivity through a combination of electrostatic interactions and steric constraints [8]. The guanidino group of L-arginine forms specific hydrogen bonds with active site residues, while the enzyme employs size selection mechanisms to exclude unsuitable substrates [8]. The active site architecture ensures that only substrates with appropriate chemical properties can participate in the reductive condensation reaction.

Metabolic Precursors

The biosynthesis of octopine requires specific metabolic precursors that serve as the building blocks for the reductive condensation reaction. The primary precursors are L-arginine and pyruvate, though the enzyme can utilize alternative substrates with varying degrees of efficiency [7].

L-arginine serves as the primary amino acid precursor for octopine biosynthesis. This semi-essential amino acid contains a guanidino group that is crucial for enzyme recognition and binding [2] [8]. In marine invertebrates, L-arginine is abundantly present in muscle tissue, with concentrations reaching 24.2 millimolar in resting specimens of Pecten maximus [9]. The high intracellular concentration of L-arginine ensures that this precursor is readily available for octopine synthesis during periods of metabolic stress.

The cellular pool of L-arginine is maintained through multiple metabolic pathways. In marine invertebrates, L-arginine serves a dual role as both a substrate for octopine synthesis and as a component of the phosphocreatine-like energy storage system in the form of phospho-L-arginine [9]. During muscular activity, phospho-L-arginine is hydrolyzed to provide ATP, simultaneously releasing L-arginine for octopine synthesis [9]. This metabolic arrangement ensures that octopine formation is coupled to energy demand and substrate availability.

Pyruvate, the second essential precursor, is derived from glycolytic metabolism. This α-keto acid serves as the carbon skeleton that becomes incorporated into the octopine structure [9] [10]. The availability of pyruvate is closely linked to the metabolic state of the cell, with concentrations increasing during periods of enhanced glycolytic activity [9]. In resting marine invertebrates, pyruvate concentrations are typically low (0.13 millimolar), but can increase to 0.5-1.2 millimolar during periods of muscular activity [9].

The regulation of pyruvate availability serves as a key control point for octopine biosynthesis. The enzyme exhibits an estimated dissociation constant of approximately 0.8 millimolar for pyruvate, which corresponds closely to the tissue concentrations observed in active marine invertebrates [9]. This relationship ensures that octopine synthesis is initiated only when pyruvate concentrations reach physiologically relevant levels during periods of anaerobic metabolism.

Alternative amino acid precursors can substitute for L-arginine in octopine biosynthesis, though with significantly different catalytic efficiencies. L-histidine shows exceptionally high activity (286% relative to L-arginine), while L-canavanine demonstrates 171% relative activity [7]. L-lysine and L-ornithine show moderate activities (85% and 86% respectively), while L-methionine exhibits 81% relative activity [7]. These alternative substrates can produce corresponding opine derivatives, expanding the diversity of compounds that can be synthesized through the octopine biosynthetic pathway.

The enzyme also demonstrates flexibility in keto acid utilization, though pyruvate remains the strongly preferred substrate. α-Ketobutyrate can serve as an alternative with 7.5% relative activity, while oxaloacetate shows 3% relative activity [7]. Glyoxylate demonstrates minimal activity (1.3%), and α-ketoglutarate is essentially inactive (<0.09%) [7]. This substrate flexibility allows for the synthesis of various opine derivatives depending on the available metabolic precursors.

S-methylmethionine and homocysteine represent specialized sulfur-containing precursors that can be utilized by octopine synthase. S-methylmethionine shows high catalytic efficiency (76% relative to L-arginine) and produces sulfonopine, a novel sulfur-containing opine [7]. Homocysteine demonstrates 86% relative activity, producing the corresponding homocysteine-derived opine [7]. These sulfur-containing precursors highlight the metabolic versatility of the octopine biosynthetic system.

The availability of cofactor NADH represents another critical precursor requirement. NADH is generated through glycolytic metabolism, specifically during the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate [9]. The coupling of NADH production to octopine synthesis ensures that the reductive condensation reaction is linked to ongoing glycolytic activity. The enzyme exhibits high affinity for NADH (dissociation constant of 0.014 millimolar), ensuring efficient utilization of this cofactor even at low concentrations [9].

Regulation of Biosynthetic Processes

The regulation of octopine biosynthesis involves multiple interconnected mechanisms that control both enzyme expression and catalytic activity. These regulatory processes ensure that octopine production is precisely coordinated with cellular metabolic demands and environmental conditions.

At the transcriptional level, octopine biosynthesis is subject to complex regulatory control that varies depending on the biological context. In Agrobacterium tumefaciens, the expression of octopine degradation genes is regulated by the LysR-type transcriptional regulator OccR, which responds to the presence of octopine and related opines [11] [12]. The octopine operon contains 15 genes that are coordinately regulated by OccR in response to octopine availability [7]. This regulatory system ensures that the enzymes required for octopine utilization are produced only when the substrate is present.

The regulation of octopine synthesis in crown gall tumors involves the integration of transferred bacterial genes into the plant nuclear genome. The octopine synthase gene contains an upstream activating sequence composed of a 16-base pair palindrome and flanking sequences that modulate expression levels [13]. This regulatory element directs tissue-specific expression, with particularly strong activity in vascular tissue, leaf mesophyll cells, guard cells, and meristematic regions [13]. The tissue-specific expression pattern ensures that octopine synthesis occurs in metabolically active plant tissues.

The expression of octopine synthase is not constitutive but shows distinct temporal and spatial patterns during plant development. The 16-base pair palindrome serves as the primary regulatory element, while surrounding sequences provide additional fine-tuning of expression levels [13]. This regulatory architecture allows for precise control of octopine synthesis in response to developmental cues and environmental conditions.

At the enzyme level, octopine dehydrogenase activity is regulated through several sophisticated mechanisms. The most important regulatory mechanism involves the mandatory sequential substrate binding order, which creates multiple checkpoints for activity control [2] [9]. The enzyme cannot proceed with catalysis unless all three substrates (NADH, L-arginine, and pyruvate) are present in the appropriate concentrations and bind in the correct sequence.

The binding of NADH represents the first regulatory checkpoint, with the enzyme exhibiting high affinity for this cofactor (dissociation constant of 0.014 millimolar) [9]. This high affinity ensures that the enzyme forms a stable binary complex with NADH, but catalysis cannot proceed until L-arginine binds to form the ternary complex. The dissociation constant for L-arginine (5.5 millimolar) is significantly higher than typical tissue concentrations, ensuring that L-arginine availability can influence enzyme activity [9].

The most critical regulatory step involves pyruvate binding, which occurs only after the formation of the enzyme-NADH-L-arginine complex. The dissociation constant for pyruvate (approximately 0.8 millimolar) closely matches the tissue concentrations observed during metabolic stress in marine invertebrates [9]. This relationship creates a sensitive regulatory mechanism where octopine synthesis is initiated only when pyruvate concentrations increase due to enhanced glycolytic activity.

Product inhibition provides an additional layer of regulation for octopine biosynthesis. D-octopine acts as a competitive inhibitor of the enzyme, with inhibition constants ranging from 1.5 to 4.0 millimolar [9]. At the high octopine concentrations (9-15 millimolar) observed in exhausted marine invertebrates, significant product inhibition occurs, creating a negative feedback loop that limits further octopine production [9]. This mechanism prevents excessive octopine accumulation and helps maintain cellular homeostasis.

The regulation of octopine biosynthesis also involves coordination with other metabolic pathways. In marine invertebrates, octopine synthesis is coupled to the phosphocreatine analog system through the shared use of L-arginine [9]. The hydrolysis of phospho-L-arginine during ATP generation simultaneously provides substrate for octopine synthesis, creating a metabolic switch that redirects arginine utilization based on energy demand.

The NAD+/NADH ratio serves as a crucial regulatory parameter that influences octopine synthesis. As the ratio decreases during anaerobic conditions, NADH availability increases, promoting the formation of the enzyme-NADH complex and facilitating octopine synthesis [9]. Conversely, restoration of aerobic conditions and the regeneration of NAD+ can shift the equilibrium away from octopine formation.

Environmental factors also influence the regulation of octopine biosynthesis. In marine invertebrates, factors such as oxygen availability, pH, and temperature can affect enzyme activity and substrate availability [9]. The enzyme shows pH-dependent activity, with optimal activity occurring around pH 6.5 for octopine synthesis [14]. Changes in intracellular pH during metabolic stress can therefore modulate enzyme activity and influence octopine production rates.